LMPTP Inhibitor 1 Isoform Selectivity: LMPTP-A vs LMPTP-B Differential Potency
LMPTP inhibitor 1 exhibits differential potency between the two LMPTP splice isoforms. Against LMPTP-A, the compound achieves an IC₅₀ of 0.8 μM. Against LMPTP-B, the compound demonstrates substantially reduced activity: at 40 μM, LMPTP inhibitor 1 inhibits LMPTP-B activity by greater than 50% , indicating at least a 50-fold selectivity window favoring LMPTP-A. This isoform preference is critical because LMPTP-A is the predominant isoform implicated in hepatic insulin receptor dephosphorylation [1].
| Evidence Dimension | Isoform-selective inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 μM (LMPTP-A) |
| Comparator Or Baseline | LMPTP-B: >50% inhibition only at 40 μM |
| Quantified Difference | ≥50-fold selectivity for LMPTP-A over LMPTP-B |
| Conditions | In vitro enzymatic assay; phosphatase activity measured with pNPP or OMFP substrate |
Why This Matters
Procurement of a non-isoform-selective LMPTP inhibitor would confound experimental interpretation, as LMPTP-B inhibition may introduce off-target effects unrelated to hepatic insulin signaling.
- [1] Stanford SM, Aleshin AE, Zhang V, et al. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase. Nat Chem Biol. 2017 Jun;13(6):624-632. View Source
